Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
Introduction: The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-depth Technical Guide to the Biological Activity of 7-Substituted Indazole Derivatives
The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, represents a cornerstone in modern medicinal chemistry.[1][2] While rare in nature, synthetic indazole derivatives have demonstrated a vast spectrum of pharmacological activities, leading to their classification as "privileged structures."[1][3] This privileged status stems from their ability to serve as versatile scaffolds that can interact with a multitude of biological targets through various non-covalent interactions. The two nitrogen atoms of the pyrazole ring act as both hydrogen bond donors and acceptors, while the fused benzene ring provides a platform for hydrophobic interactions and further functionalization.
Among the various positions for substitution on the indazole ring, the C7-position holds particular strategic importance. Modifications at this position can profoundly influence the molecule's steric and electronic properties, directly impacting its binding affinity, target selectivity, and pharmacokinetic profile.[3][4] For instance, introducing electron-withdrawing groups at C7 has been shown to be critical for potent inhibition of enzymes like nitric oxide synthase.[3][4] This guide provides a comprehensive overview of the diverse biological activities of 7-substituted indazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Part 1: Anticancer Activity - Targeting the Engines of Malignancy
The development of indazole-based anticancer agents has been a highly fruitful area of research, culminating in several FDA-approved drugs.[1][5] Many 7-substituted indazoles exert their effects by inhibiting protein kinases, enzymes that are often dysregulated in cancer and drive tumor growth, proliferation, and survival.
Mechanism of Action: Kinase Inhibition
Kinase inhibition remains the most prominent mechanism for the anticancer effects of indazole derivatives. The indazole scaffold is an effective "hinge-binding" fragment, forming key hydrogen bonds with the backbone of the kinase ATP-binding pocket.[6]
-
VEGFR/PDGFR/FGFR Inhibition: A significant number of indazole derivatives, including the approved drug Pazopanib, function as multi-targeted tyrosine kinase inhibitors.[7][8] They primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).[8][9] These receptors are crucial for angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[9] By blocking these signaling pathways, these inhibitors effectively cut off the tumor's blood supply.[9] Pazopanib, a synthetic indazolylpyrimidine, is a potent inhibitor of VEGFR-1, -2, and -3, PDGFR-α and -β, and FGFR-1 and -3.[10]
-
AXL Kinase Inhibition: The AXL receptor tyrosine kinase is a member of the TAM (TYRO3, AXL, MER) subfamily and its upregulation is associated with poor prognosis and acquired drug resistance in numerous cancers.[11][12] Fragment-based drug discovery approaches have successfully identified 7-substituted indazoles as potent AXL inhibitors, offering a promising strategy to overcome resistance to standard therapies.[11][13]
-
Other Kinase Targets: The versatility of the scaffold allows for the targeting of other kinases. Derivatives have been developed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription, and Polo-Like Kinase 4 (PLK4), which is involved in cell cycle regulation.[5][14]
Caption: Simplified VEGFR/PDGFR signaling pathway inhibited by Pazopanib.
Other Anticancer Mechanisms
Beyond kinase inhibition, 7-substituted indazoles can induce cancer cell death through other pathways:
-
Apoptosis Induction: Certain derivatives trigger programmed cell death (apoptosis) by modulating the levels of key regulatory proteins. For example, compound 2f was shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in breast cancer cells.[15] Others may affect the p53/MDM2 pathway.[6]
-
Cell Cycle Arrest: N-(7-indazolyl)benzenesulfonamide derivatives have been identified as potent cell cycle inhibitors, arresting cancer cells at specific checkpoints and preventing their proliferation.[16] One potent derivative, 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide, exhibited an IC50 of 0.44 µM against L1210 murine leukemia cells.[16]
Data Summary: Anticancer Activity
| Compound ID | 7-Substituent | Other Key Substituents | Target(s) | IC50 Value (µM) | Cell Line(s) | Reference |
| Pazopanib | N/A (core structure) | N-methyl-benzenesulfonamide | VEGFR, PDGFR, c-Kit | 0.01-0.08 | Various | [7][8] |
| Compound 6o | N/A (core structure) | 3-amine, 5-aryl | p53/MDM2 pathway | 5.15 | K562 (leukemia) | [6] |
| Compound 3b | Benzylidene | 3-(3,4-dimethoxyphenyl) | N/A (Cytotoxic) | 27.20 | WiDr (colorectal) | [17] |
| Compound 2f | N/A (core structure) | C6-(piperazinyl-pyridinyl) | Apoptosis induction | 0.23 | 4T1 (breast) | [15][18] |
| Indazole-7-carbonitrile | -CN | None | nNOS, eNOS | 1.2, 1.8 | N/A (Enzymatic) | [4] |
Featured Protocol: In Vitro Kinase Inhibition Assay (Generic)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylation is quantified, typically using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human kinase (e.g., AXL, VEGFR2)
-
Kinase-specific peptide substrate
-
Test compound (7-substituted indazole derivative) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT, Brij-35)[12]
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
White, opaque 384-well microplates
-
Multimode plate reader
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM. Dilute further in assay buffer to achieve final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Assay Plate Setup:
-
Add 2.5 µL of diluted test compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 2.5 µL of the kinase/substrate mixture in assay buffer to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiate Reaction: Add 5 µL of ATP solution (at a concentration near its Km for the specific kinase) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The exact time depends on the kinase's activity.
-
Stop Reaction & Detection:
-
Stop the reaction by adding the detection reagent as per the manufacturer's instructions. This reagent typically quenches the kinase reaction and initiates a signal-generating process.
-
Incubate as required by the detection kit (e.g., 30-60 minutes).
-
-
Data Acquisition: Read the plate on a multimode plate reader using the appropriate settings (luminescence or fluorescence).
-
Data Analysis:
-
Subtract the background signal (wells with no kinase).
-
Normalize the data to the positive (DMSO vehicle) and negative (no ATP or no kinase) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Part 2: Anti-inflammatory Activity
Chronic inflammation is a driver of many diseases. Indazole derivatives, particularly those substituted at the C7 position, have emerged as potent anti-inflammatory agents by targeting key mediators of the inflammatory cascade.[19]
Mechanism of Action
-
Inhibition of Pro-inflammatory Enzymes and Cytokines: Studies have shown that indazole derivatives can inhibit cyclooxygenase-2 (COX-2), the inducible enzyme responsible for producing pro-inflammatory prostaglandins at sites of inflammation.[19] Furthermore, they can suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[19]
-
p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase pathway is a critical signaling cascade in the inflammatory response. Certain indazole derivatives have been designed as p38 MAP kinase inhibitors, thereby blocking the downstream synthesis of inflammatory mediators.[20]
Caption: Key targets of 7-substituted indazoles in the inflammatory cascade.
Featured Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[19][20]
Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, acute, and reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling compared to a control group indicates its anti-inflammatory potential.
Animals: Male Sprague Dawley or Wistar rats (150-200g).
Materials:
-
Test compounds (7-substituted indazole derivatives)
-
Standard drug (e.g., Etoricoxib, Indomethacin)
-
Vehicle (e.g., 0.5% Carboxymethyl cellulose in saline)
-
1% (w/v) Carrageenan solution in sterile saline
-
Plebysmometer or digital calipers
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast them overnight before dosing, with free access to water.
-
Grouping: Randomly divide the rats into groups (n=6 per group):
-
Group I: Vehicle Control (receives vehicle only)
-
Group II: Standard Drug (e.g., Etoricoxib 10 mg/kg)
-
Group III-V: Test Compound at different doses (e.g., 10, 20, 30 mg/kg)
-
-
Dosing: Administer the vehicle, standard drug, or test compound orally via gavage.
-
Inflammation Induction: One hour after dosing, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume (or diameter) of the injected paw immediately before the carrageenan injection (0 hours) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (Vc - Vt) / Vc ] * 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
-
Analyze the data using statistical methods (e.g., ANOVA followed by Dunnett's test).
-
Part 3: Antimicrobial Activity
The rise of antimicrobial resistance necessitates the discovery of new classes of antibiotics. The indazole scaffold has proven to be a valuable starting point for developing novel antibacterial agents.[1][21]
Mechanism of Action: DNA Gyrase Inhibition
A primary bacterial target for indazole derivatives is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, repair, and transcription.[22] Specifically, these compounds often target the GyrB subunit, which contains the ATP-binding site. By inhibiting the ATPase activity of GyrB, the indazole derivatives prevent the enzyme from performing its supercoiling function, leading to a cessation of DNA replication and ultimately bacterial death.[22] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, making these compounds potentially effective against fluoroquinolone-resistant strains.[22]
Featured Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the wells are visually inspected for turbidity to identify the MIC.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compound and standard antibiotic (e.g., Ciprofloxacin)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well containing the test compound, resulting in a final volume of 100 µL.
-
Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours under ambient air conditions.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear).
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
The 7-substituted indazole scaffold is a remarkably versatile and privileged structure in drug discovery. Its derivatives have demonstrated potent and clinically relevant activities across multiple therapeutic areas, most notably in oncology, inflammation, and infectious diseases. The strategic importance of the C7 position allows for fine-tuning of a compound's activity, selectivity, and pharmacokinetic properties.
Future research will likely focus on several key areas:
-
Mechanism-Guided Design: Leveraging structural biology and computational modeling to design next-generation inhibitors with enhanced potency and selectivity for specific targets, including mutant kinases that confer drug resistance.[21]
-
Multifunctional Agents: Developing single molecules that can modulate multiple targets within a disease pathway, potentially offering synergistic efficacy and a higher barrier to resistance.[21]
-
Exploration of New Therapeutic Areas: Applying the indazole scaffold to novel targets in areas such as neurodegenerative and metabolic diseases.[21]
The continued exploration of the chemical space around the 7-substituted indazole core, combined with advances in our understanding of disease biology, promises to yield a new generation of innovative therapeutics.
References
-
Gaikwad, D. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7680. [Link]
-
Hariyanti, H., et al. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 12(04), 179-184. [Link]
-
Li, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4085. [Link]
-
Zhang, S., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
Nieto, C. I., et al. (2015). Synthesis and biological evaluation of indazole derivatives. ResearchGate. [Link]
-
Rahman, M. A., et al. (2024). Synthesis of 1,3-substituted 1H-indazole derivatives and evaluation of anti-inflammatory activity in Sprague Dawley rats. Intelligent Pharmacy, 2(1), 40-44. [Link]
-
Shrivastava, A., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. [Link]
-
Devir, Y., et al. (2008). Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile. Journal of Medicinal Chemistry, 51(11), 3234-3242. [Link]
-
Wang, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15823-15833. [Link]
-
Wang, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]
-
Al-Ostoot, F. H., et al. (2025). Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. MDPI. [Link]
-
Wang, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. [Link]
-
Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437. [Link]
-
Tari, L. W., et al. (2015). Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors. ACS Medicinal Chemistry Letters, 6(9), 963-968. [Link]
-
Lockey, P. M., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1964-1979. [Link]
-
El-Damasy, D. A., et al. (2015). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]
-
Barillari, C., et al. (2006). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(4), 991-994. [Link]
-
Thippeswamy, A., et al. (2015). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research, 9(10), FF01-FF05. [Link]
-
Verheijen, R. B., et al. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing. Clinical Pharmacokinetics, 56(9), 987-1001. [Link]
-
Ng, P. S., et al. (2021). Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors. ResearchGate. [Link]
-
Hatcher, J. M., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(21), 15933-15951. [Link]
-
Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. [Link]
-
Wikipedia. (n.d.). Pazopanib. Wikipedia. [Link]
-
Ingelman-Sundberg, M., et al. (n.d.). PharmGKB summary: pazopanib pathway, pharmacokinetics. PMC. [Link]
-
Weng, T., et al. (2015). AXL Inhibitors in Cancer: A Medicinal Chemistry Perspective. ACS Publications. [Link]
-
Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658661. [Link]
-
Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]
-
Moody, C. S., et al. (2025). Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Pazopanib Hydrochloride? Patsnap Synapse. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Wlodarczyk, M., et al. (2020). Rational Drug Design of Axl Tyrosine Kinase Type I Inhibitors as Promising Candidates Against Cancer. Frontiers in Chemistry, 8, 50. [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 4. Inhibitory effects of a series of 7-substituted-indazoles toward nitric oxide synthases: particular potency of 1H-indazole-7-carbonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Pazopanib: Towards Optimized Dosing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pazopanib - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Pazopanib Hydrochloride? [synapse.patsnap.com]
- 10. pazopanib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery and Characterization of Potent, Selective, and Orally Bioavailable 7-Azaindazole AXL Receptor Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. japsonline.com [japsonline.com]
- 18. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. journal.hep.com.cn [journal.hep.com.cn]
- 21. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Discovery of Indazole Derivatives as a Novel Class of Bacterial Gyrase B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
